Acarbose Tridecaacetate

Solubility Synthetic Intermediate Acetylation

Sourcing unprotected Acarbose for derivatization leads to side reactions and low yields. Acarbose Tridecaacetate (CAS 117065-98-2) solves this as a fully acetylated, lipophilic synthetic intermediate. • Enables selective modifications under standard organic conditions (CHCl₃, MeOH). • Serves as a reference standard for HPLC/LC-MS impurity methods (MW 1192.08). • Stable, protected oligosaccharide building block for carbohydrate chemistry. Available in multiple research-grade quantities with verified purity and global logistics support.

Molecular Formula C51H69NO31
Molecular Weight 1192.1 g/mol
CAS No. 117065-98-2
Cat. No. B028609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose Tridecaacetate
CAS117065-98-2
SynonymsO-2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1-4)-α-D-glucopyranose 1,2,3,6-Tetraacetate
Molecular FormulaC51H69NO31
Molecular Weight1192.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
InChIInChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3
InChIKeyDEPYMLFJKYFQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acarbose Tridecaacetate: Procurement Rationale


Acarbose Tridecaacetate (CAS 117065-98-2) is a fully acetylated derivative of the α-glucosidase inhibitor Acarbose [1]. This compound is not an active pharmaceutical ingredient (API) but a synthetic intermediate . Its value in procurement lies in its role as a protected form of Acarbose, which enables further chemical modifications that are challenging on the unprotected, highly polar parent molecule [1]. It is characterized by the molecular formula C₅₁H₆₉NO₃₁ and a molecular weight of 1192.08 g/mol .

Role: Synthetic intermediate (not an API)
Use context: Protected form for organic derivatization
Workflow fit: Standard organic synthesis & purification techniques

Acarbose Tridecaacetate: Why Substitution Fails


Direct substitution of Acarbose Tridecaacetate with Acarbose or other α-glucosidase inhibitors is not feasible due to fundamental differences in chemical structure and intended use. Acarbose Tridecaacetate is a fully protected, lipophilic molecule, whereas Acarbose is a highly polar, water-soluble compound [1]. This difference drastically alters solubility and reactivity [2]. The compound's primary role is as a synthetic intermediate , not as an active pharmaceutical ingredient. Using unprotected Acarbose in synthetic pathways that require the protected form would lead to side reactions, low yields, and purification challenges.

Attribute
Acarbose Tridecaacetate
Acarbose
Solubility
Lipophilic, soluble in organic solvents
Highly polar, water-soluble
Protection
Fully acetylated (13 Ac)
Unprotected
Synthetic utility
Enables derivatization without side reactions
May cause side reactions & low yields

Acarbose Tridecaacetate: Differentiation Evidence


Solubility vs. Acarbose

Acarbose Tridecaacetate exhibits markedly different solubility compared to its parent compound, Acarbose. This is a direct consequence of peracetylation, which masks the numerous hydroxyl groups responsible for the high water solubility of Acarbose [1]. While Acarbose is freely soluble in water, Acarbose Tridecaacetate is only slightly soluble in chloroform and methanol [2]. This shift in solubility profile is critical for its role as a protected intermediate in organic synthesis.

Solubility shift
Class-level
Soluble in chloroform & methanol vs freely water-soluble Acarbose
Enables organic synthesis and purification
Ambient solubility characterization
Solubility Synthetic Intermediate Acetylation

Orthogonal Protecting Groups

Acarbose Tridecaacetate is explicitly defined as an intermediate used in the preparation of Acarbose [1]. Its structure, where all 13 hydroxyl groups are acetylated, provides orthogonal protection during multi-step synthesis. This is a key differentiator from Acarbose, which is the final, deprotected API. No other single intermediate in the Acarbose synthetic pathway shares this exact protection pattern and molecular weight .

Protection pattern
Class-level
13 acetyl groups vs 0 (unprotected Acarbose)
Essential for validated synthetic route
Multi-step synthesis context
Synthetic Intermediate Protecting Group Acarbose Synthesis

Impurity Profiling Marker

Acarbose Tridecaacetate serves as a distinct analytical marker for quality control and impurity profiling in Acarbose production. Its unique mass of 1192.08 g/mol and chromatographic properties differentiate it from other known Acarbose impurities, such as Acarbose D-Fructose Impurity (Acarbose EP Impurity A, MW 645.605 g/mol) [1]. This specific mass difference is crucial for method development and validation in HPLC or LC-MS assays.

MW differentiation
Analytical context
ΔMW +546.475 g/mol vs Impurity A
Unambiguous LC-MS identification
Standard mass spectrometry
Impurity Profiling Analytical Reference Quality Control

Acarbose Tridecaacetate: Applications


Novel Acarbose Analog Synthesis

The orthogonal protection provided by the tridecaacetate group makes this compound the essential starting material for synthesizing novel Acarbose derivatives. The lipophilic nature of the molecule (due to the 13 acetyl groups) allows for modifications under standard organic reaction conditions (e.g., in chloroform or methanol) that are impossible with the water-soluble, unprotected Acarbose [1].

API Impurity Profiling Standard

Due to its distinct molecular weight of 1192.08 g/mol, Acarbose Tridecaacetate serves as a precise reference standard for developing and validating HPLC or LC-MS methods to detect and quantify this specific process-related impurity in Acarbose Active Pharmaceutical Ingredient (API) [1]. This application is critical for pharmaceutical quality control and regulatory submissions .

Oligosaccharide Building Block

The fully acetylated structure of Acarbose Tridecaacetate makes it a stable, protected oligosaccharide building block. Its defined solubility in organic solvents (chloroform, methanol) enables its use in carbohydrate chemistry research where selective deprotection and further glycosylation steps are required, without the complications of a highly polar substrate [1].

Application
Selection Property
Validation Focus
Acarbose analog synthesis
Orthogonal acetate protection
Derivatization yield under organic conditions
API impurity profiling
Unique mass signature
Chromatographic method specificity
Oligosaccharide building block
Acetylated, organic-soluble
Selective deprotection & glycosylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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